molecular formula C12H14BrNO3 B1452872 Methyl 2-bromo-4-morpholinobenzenecarboxylate CAS No. 1092352-96-9

Methyl 2-bromo-4-morpholinobenzenecarboxylate

Cat. No.: B1452872
CAS No.: 1092352-96-9
M. Wt: 300.15 g/mol
InChI Key: RCFNFAXOFLZORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-morpholinobenzenecarboxylate typically involves the bromination of a precursor compound followed by esterification.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-morpholinobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-bromo-4-morpholinobenzenecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-morpholinobenzenecarboxylate involves its interaction with specific molecular targets. The bromine atom and the morpholine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved include nucleophilic substitution and esterification reactions .

Comparison with Similar Compounds

  • Methyl 2-chloro-4-morpholinobenzenecarboxylate
  • Methyl 2-fluoro-4-morpholinobenzenecarboxylate
  • Methyl 2-iodo-4-morpholinobenzenecarboxylate

Comparison: Methyl 2-bromo-4-morpholinobenzenecarboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative has different reactivity patterns and can participate in distinct chemical reactions. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

methyl 2-bromo-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFNFAXOFLZORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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